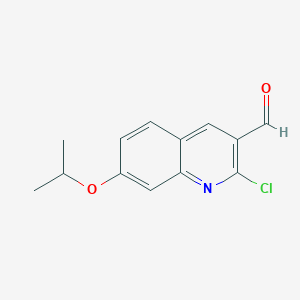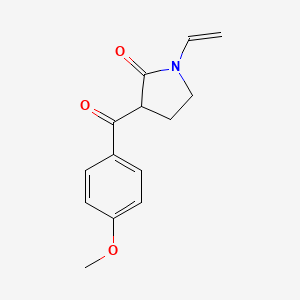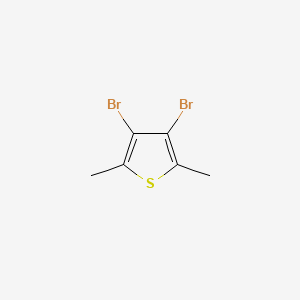
3,4-ジブロモ-2,5-ジメチルチオフェン
概要
説明
3,4-Dibromo-2,5-dimethylthiophene: is an organic compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and two methyl groups at the 2 and 5 positions on the thiophene ring. It appears as a white to pale yellow crystalline solid and is used in various chemical applications .
科学的研究の応用
Chemistry: 3,4-Dibromo-2,5-dimethylthiophene is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives. It is also employed in the synthesis of conjugated polymers and materials for organic electronics .
Biology and Medicine:
Industry: In the industrial sector, 3,4-dibromo-2,5-dimethylthiophene is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. It serves as a precursor for various functional materials used in electronic and optoelectronic applications .
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dibromo-2,5-dimethylthiophene can be synthesized through direct bromination of 2,5-dimethylthiophene. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or acetic acid. The reaction conditions may vary, but it generally requires careful control of temperature and the addition rate of bromine to achieve the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of 3,4-dibromo-2,5-dimethylthiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3,4-Dibromo-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for this compound. For example, it can react with nucleophiles to replace one or both bromine atoms.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.
Coupling Reactions: It can participate in coupling reactions to form more complex thiophene derivatives
Common Reagents and Conditions:
Nitration: Using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst.
Bromination: Using bromine (Br2) in solvents like chloroform or acetic acid.
Coupling Reactions: Utilizing palladium or nickel catalysts for cross-coupling reactions
Major Products Formed:
Nitration Products: 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene.
Coupling Products: 3,3’,4,4’-tetrabromo-5,5’-dimethyldi-2-thienylmethane
作用機序
The mechanism of action of 3,4-dibromo-2,5-dimethylthiophene in chemical reactions involves the reactivity of the bromine atoms and the thiophene ring. The bromine atoms can participate in substitution reactions, while the thiophene ring can undergo electrophilic and nucleophilic attacks. The sulfur atom in the thiophene ring contributes to the aromaticity and reactivity of the compound, making it a versatile intermediate in organic synthesis .
類似化合物との比較
2,5-Dibromo-3,4-dimethylthiophene: Similar structure but with bromine atoms at different positions.
3,4-Dibromothiophene: Lacks the methyl groups present in 3,4-dibromo-2,5-dimethylthiophene.
2,5-Dibromothiophene: Another brominated thiophene derivative with bromine atoms at the 2 and 5 positions .
Uniqueness: 3,4-Dibromo-2,5-dimethylthiophene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. The presence of both electron-donating methyl groups and electron-withdrawing bromine atoms creates a compound with distinct chemical properties, making it valuable in various synthetic and industrial processes .
特性
IUPAC Name |
3,4-dibromo-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYUIYYDNDZXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


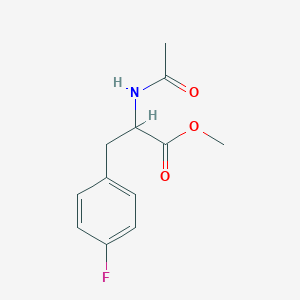
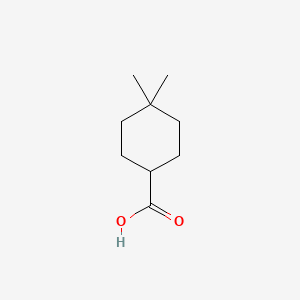
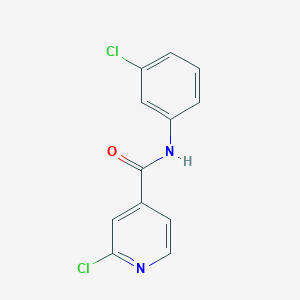

![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)
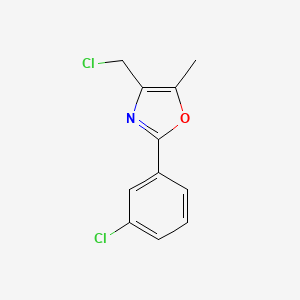
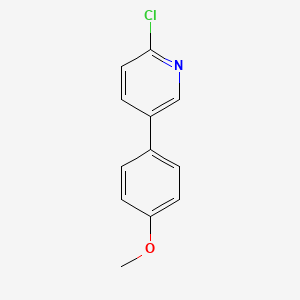
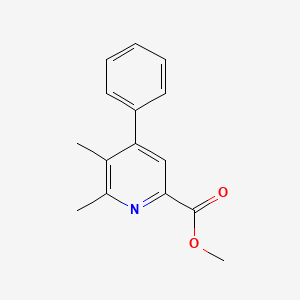

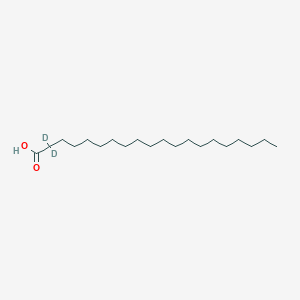

![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)
